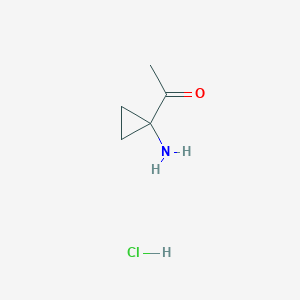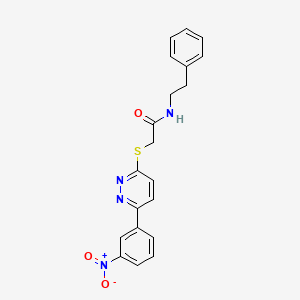
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Research into the chemical structure similar to 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide focuses on exploring its synthesis and evaluating its biological activities. One relevant study describes the synthesis of novel thieno[2,3-c]pyridazines, starting from a related compound through various chemical reactions. These compounds demonstrated antibacterial activities, suggesting potential therapeutic applications of such chemical structures in treating bacterial infections (Al-Kamali et al., 2014).
Another study explored the pharmaceutical market through patents, reflecting on the diverse applications of pyridazine derivatives in various therapeutic areas such as cardiac, neuroprotective, and cytostatic treatments (Habernickel, 2002). This indicates the broad potential of chemicals within this family for drug development.
Further research into pyridazin-3-one derivatives revealed their utility in synthesizing fused azines, highlighting a methodological innovation in creating compounds with potential for further biological evaluation (Ibrahim & Behbehani, 2014).
Potential in Cognitive Disorder Treatment
One particular study discovered and characterized a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist. This compound, identified for its potential in treating attentional and cognitive disorders, demonstrates the significance of pyridazin-3-one derivatives in developing treatments for neurological conditions (Hudkins et al., 2011).
Anti-inflammatory and Analgesic Activities
The synthesis of thiophene, imidazole, and pyridine derivatives, including those related to the pyridazin-3-one family, showed promising anti-inflammatory and analgesic activities. This suggests the compound's chemical structure can be optimized for developing new medications aimed at treating inflammation and pain (Sondhi et al., 2008).
Insecticidal Activity
Exploration into the insecticidal properties of neonicotinoids led to the development of thiamethoxam, a second-generation compound with enhanced activity against various pests. This research signifies the application of pyridazine derivatives in agriculture for pest management, showcasing another dimension of utility outside medical applications (Maienfisch et al., 2001).
Propriétés
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(21-12-11-15-5-2-1-3-6-15)14-28-20-10-9-18(22-23-20)16-7-4-8-17(13-16)24(26)27/h1-10,13H,11-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCSFKLNBPTJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)
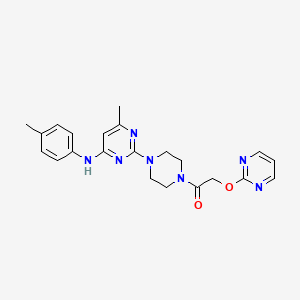
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2999891.png)
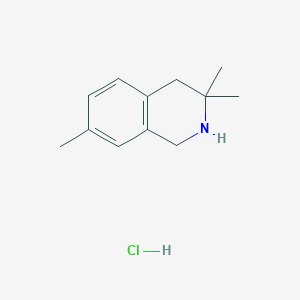
![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)
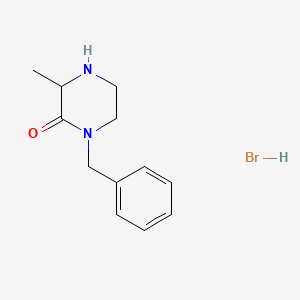
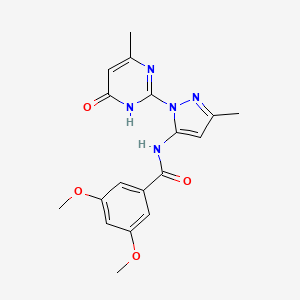

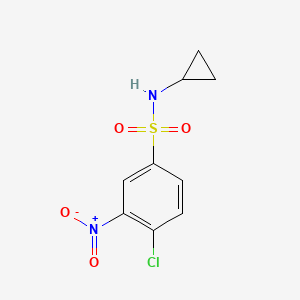
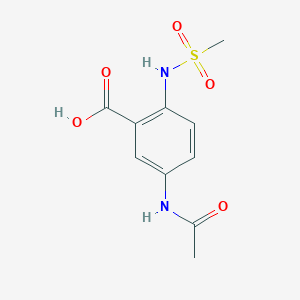
![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2999906.png)
